molecular formula C11H20N4 B2891858 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine CAS No. 1285480-57-0

1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine

Cat. No. B2891858
CAS RN: 1285480-57-0
M. Wt: 208.309
InChI Key: RKXCOCNENJPZRQ-UHFFFAOYSA-N
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Description

“1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine” is a complex organic compound. Unfortunately, there is limited information available on this specific compound . It’s important to note that the compound belongs to the class of organic compounds known as n-acylpiperidines . These are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group linked to the nitrogen atom of a piperidine .


Chemical Reactions Analysis

The chemical reactions involving “1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine” are not specified in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and suitability for various applications. Unfortunately, the specific physical and chemical properties of “1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine” are not available in the retrieved data .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine” is not specified in the retrieved data .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazard information for “1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine” is not available in the retrieved data .

properties

IUPAC Name

2-methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-9-4-3-5-15(7-9)8-10-6-11(12)14(2)13-10/h6,9H,3-5,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXCOCNENJPZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=NN(C(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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